N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound characterized by a benzo[d]thiazole-2-carboxamide core linked to a pentyl chain substituted with a hydroxyl group at position 5 and a thiophen-3-yl moiety at position 3. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and central nervous system (CNS)-targeting activities . The hydroxyl and thiophene substituents in this compound likely enhance its solubility and receptor interaction profiles, distinguishing it from simpler benzothiazole analogs.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-9-6-12(13-7-10-22-11-13)5-8-18-16(21)17-19-14-3-1-2-4-15(14)23-17/h1-4,7,10-12,20H,5-6,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUIFDSVDUPDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC(CCO)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Pentyl Chain: The pentyl chain with a hydroxyl group can be introduced via a nucleophilic substitution reaction.
Coupling with Thiophene: The thiophene ring can be attached through a cross-coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Functionalization of the Pentyl Side Chain
The 5-hydroxy-3-(thiophen-3-yl)pentyl moiety is introduced through alkylation or Friedel-Crafts reactions.
Key Reactions:
-
Propargylation and Oxidation:
-
Thiophene Incorporation:
Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Propargylation | Propargyl Br, K₂CO₃, acetone | 76% | |
| Thiophene acylation | Acetyl Cl, AlCl₃, DCM | 82% |
Hydroxyl Group Protection/Deprotection
The 5-hydroxy group is protected during synthesis to prevent undesired side reactions.
Key Reactions:
-
Protection:
-
Deprotection:
Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| THP protection | Dihydropyran, HCl, THF | 89% | |
| Deprotection | 5N HCl, MeOH | 95% |
Oxidation and Rearrangement Reactions
The hydroxymethyl group undergoes stepwise oxidation to carboxylic acid (critical for bioactivity).
Key Reactions:
-
TEMPO-Mediated Oxidation:
Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydroxymethyl oxidation | TEMPO, NaClO₂, CH₃CN | 78% |
Stability and Reactivity Insights
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigation of its biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with various enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzothiazole Derivatives
The target compound shares structural similarities with several benzothiazole carboxamides and related derivatives (Table 1):
Key Observations :
- The thiophen-3-yl group in the target compound may enhance electronic interactions compared to naphthyl (Compound 14) or cyclopentyl (3t) substituents .
- The hydroxyl group in the pentyl chain could improve solubility relative to purely hydrophobic analogs like 3t .
Pharmacological Activity and Receptor Binding Affinity
Evidence from benzothiazole derivatives highlights the impact of substituents on receptor binding:
- H3R Affinity : Cyclopentyl-substituted 3t (Ki = 12 nM) showed higher H3R affinity than pyrrolidine-substituted 3s (Ki = 45 nM), suggesting bulky alkyl groups enhance receptor interaction .
- H4R Selectivity : Compounds with flexible pentyloxy chains (e.g., 3r) demonstrated moderate H4R binding (Ki = 320 nM), while rigid aromatic substituents (e.g., naphthyl in Compound 14) may shift selectivity toward other targets .
Inhibition Profiles and Therapeutic Potential
- Enzyme Inhibition : Thiadiazole carboxamides () showed 40–75% inhibition at 50 µg/mL, comparable to benzothiazole derivatives targeting HDAC6 or histamine receptors .
- Anticancer Activity : Naphthyl-substituted Compound 14 and HDAC6 inhibitors () suggest the target compound may share antitumor mechanisms via apoptosis or epigenetic modulation .
Discussion of Key Structural Determinants for Bioactivity
- Thiophene vs. Naphthyl : The thiophen-3-yl group’s smaller size and sulfur atom may improve metabolic stability compared to naphthyl .
- Hydroxyl Group : Enhances water solubility and hydrogen-bonding capacity, critical for CNS penetration or enzyme interactions .
- Chain Length : A pentyl chain balances flexibility and lipophilicity, optimizing membrane permeability and target engagement .
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide (referred to as "the compound" henceforth) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 317.43 g/mol. It contains a thiophene ring, a hydroxyl group, and a benzo[d]thiazole moiety, which contribute to its biological activity.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways associated with various diseases. The presence of the thiophene ring and hydroxyl group may enhance its binding affinity to target proteins, impacting their functional states.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for related compounds range from 0.008 to 0.046 μg/mL against various pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests that the compound may possess comparable antibacterial properties.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.012 |
| Streptococcus pneumoniae | 0.008 |
| Escherichia coli | 0.030 |
Anticancer Activity
The compound has been evaluated for its anticancer potential, particularly in relation to cell lines associated with various cancers. In vitro studies indicate that it may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. Research has shown that related thiazole derivatives can inhibit the proliferation of cancer cells by targeting specific oncogenic pathways .
Neuroprotective Effects
Research into compounds with similar structures has indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds containing the benzo[d]thiazole core have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling . This mechanism is crucial in treating cognitive decline associated with Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A study evaluating thiazole derivatives demonstrated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics like ampicillin and streptomycin, suggesting a promising avenue for developing new antimicrobial agents .
- Anticancer Screening : In a recent screening assay, derivatives similar to the compound were tested against various cancer cell lines, revealing significant cytotoxic effects at low concentrations, highlighting their potential as effective anticancer agents .
- Neuroprotective Activity : A study focusing on AChE inhibitors showed that compounds with thiazole structures could significantly reduce AChE activity in vitro, indicating their potential utility in treating Alzheimer’s disease .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide?
The synthesis of this compound typically involves multi-step organic reactions. A foundational approach includes:
- Claisen-Schmidt condensation : Reacting a benzo[d]thiazole-2-carbonyl precursor (e.g., benzo[d]thiazole-2-carboxylic acid) with a thiophene-containing aldehyde (e.g., 3-thiophenecarboxaldehyde) under basic conditions (e.g., KOH in methanol) to form the α,β-unsaturated ketone intermediate .
- Reductive amination : The ketone intermediate is then reacted with a hydroxyalkylamine (e.g., 5-aminopentan-3-ol) under reducing conditions (e.g., NaBH₄ or H₂/Pd) to form the final carboxamide structure.
Characterization is achieved via ¹H/¹³C NMR (to confirm substitution patterns), HRMS (to verify molecular weight), and IR spectroscopy (to identify carbonyl and amide bonds) .
Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key methods include:
- ¹H NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, hydroxy protons at δ 1.5–2.5 ppm, and amide NH at δ 8.0–8.5 ppm) .
- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons in the benzothiazole/thiophene moieties .
- HRMS : Validates the molecular formula (e.g., C₁₇H₁₈N₂O₂S₂) with mass accuracy <5 ppm .
- IR Spectroscopy : Detects absorption bands for -OH (~3200–3500 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Basic: What preliminary biological activities have been reported for derivatives of this compound?
Analogous benzo[d]thiazole-thiophene hybrids exhibit:
- Anticancer activity : Derivatives with substituted phenyl groups show IC₅₀ values <10 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via apoptosis induction .
- Antimicrobial effects : Thiophene-linked benzothiazoles demonstrate MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to membrane disruption .
- Receptor modulation : Similar structures bind melatonin receptors (MT1/MT2) with Kᵢ <100 nM, suggesting potential neuropharmacological applications .
Advanced: How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Density-functional theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity. For example, electron-withdrawing groups on the benzothiazole ring enhance electrophilic interactions with target proteins .
- Molecular docking : Simulate binding poses with receptors (e.g., tubulin or kinase domains) to prioritize substituents (e.g., chloro or methoxy groups) that improve hydrophobic interactions .
- QSAR modeling : Use regression models to correlate substituent electronegativity or steric bulk with IC₅₀ values, guiding synthetic prioritization .
Advanced: How should researchers address contradictions in biological assay data across studies?
- Validate assay conditions : Ensure consistency in cell lines (e.g., MCF-7 vs. MDA-MB-231), solvent controls (DMSO concentration ≤0.1%), and incubation times (24–72 hours) .
- Dose-response refinement : Test compounds at logarithmic concentrations (1 nM–100 μM) to confirm potency thresholds and rule out off-target effects .
- Mechanistic follow-up : Use Western blotting (e.g., caspase-3 activation for apoptosis) or fluorescence microscopy (membrane integrity assays) to corroborate phenotypic observations .
Advanced: What strategies improve yield and purity during large-scale synthesis?
- Solvent optimization : Replace methanol with DMF or THF to enhance solubility of intermediates during Claisen-Schmidt condensation .
- Catalyst screening : Test CuI/Proline systems for amide bond formation, reducing reaction times from 24 h to 6 h with yields >85% .
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the final compound at >98% purity .
Advanced: How can structure-activity relationships (SAR) guide the development of potent analogs?
- Thiophene substitution : 3-Thiophenyl groups enhance π-π stacking with aromatic residues in enzyme active sites, improving IC₅₀ by 3-fold compared to 2-thiophenyl analogs .
- Hydroxyalkyl chain length : A 5-carbon chain (vs. 3-carbon) increases solubility (logP reduction from 3.2 to 2.8) and bioavailability (AUC 0–24h: 15 μg·h/mL vs. 8 μg·h/mL) .
- Benzothiazole modifications : Electron-deficient substituents (e.g., -NO₂ at position 6) boost anticancer activity but may increase cytotoxicity in normal cells .
Advanced: What in vitro models are recommended for evaluating pharmacokinetic properties?
- Caco-2 permeability assays : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human or rat) to measure t₁/₂ (>30 min suggests suitability for oral administration) .
- Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction (fu >5% is desirable for therapeutic efficacy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
